Caricotamide
Overview
Description
Caricotamide is a synthetic co-substrate known for activating the human endogenous enzyme NRH:quinone oxidoreductase 2 (NQO2), which has potential chemoadjuvant activity. It is specifically administered with the prodrug tretazicar, leading to the conversion of tretazicar into a bifunctional alkylating agent, dinitrobenzamide, capable of forming a high degree of DNA interstrand cross-links. This process inhibits DNA replication and induces apoptosis. Notably, NQO2 is over-expressed in cancers such as hepatocellular carcinoma (HCC), colorectal, and ovarian cancers (Caricotamide, 2020).
Synthesis Analysis
The synthesis of compounds related to carboxamides, such as Caricotamide, often involves complex reactions including C-C and C-N bond formation processes. A notable example in carbapenem biosynthesis is the enzyme CarB, a unique member of the crotonase superfamily, which catalyzes the formation of carboxymethylproline from malonyl-CoA and l-glutamate semialdehyde, illustrating the complexity of these synthesis pathways (Sleeman et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to carboxamides, such as acetamide, has been extensively studied. For example, the molecular structures of acetamide and N-methylacetamide were determined using electron diffraction by gases, highlighting the importance of understanding these structures for synthesizing and studying related compounds (Kimura & Aoki, 1953).
Chemical Reactions and Properties
The chemical reactions and properties of carboxamides and related compounds involve a range of interactions, including hydrogen bonding dynamics, as observed in the study of histamine monocation in aqueous solution. This study provides insight into the interactions essential for the functioning of molecules like caricotamide in biological contexts (Stare et al., 2011).
Physical Properties Analysis
The physical properties of carboxamides are crucial for their functionality and application. Studies on the synthesis and crystal structure of related compounds, such as (5-amino-4-carboxamidoimidazol-1-yl)acetamide, demonstrate the impact of intramolecular hydrogen bonding on the molecular conformation and the formation of extended planar structural patterns, which are vital for understanding the physical properties of carboxamides (Banerjee et al., 1991).
Chemical Properties Analysis
The chemical properties of carboxamides, including caricotamide, are influenced by their molecular structure and bonding. Detailed studies, such as those on the molecular structure of acetamide, provide insights into the bond distances and angles that define these properties, contributing to our understanding of the chemical behavior of carboxamides and their interactions (Kitano & Kuchitsu, 1973).
Scientific Research Applications
Activation of Endogenous Enzymes and Cancer Therapy
Caricotamide is recognized for its ability to activate the human endogenous enzyme NRH:quinone oxidoreductase 2 (NQO2), which has potential chemoadjuvant activity. This activation plays a crucial role in cancer therapy. When administered with the prodrug tretazicar, NQO2 converts tretazicar into a bifunctional alkylating agent, dinitrobenzamide. This agent is capable of forming extensive DNA interstrand cross-links, ultimately leading to the inhibition of DNA replication and the induction of apoptosis in cancer cells. Notably, NQO2 has been found to be overexpressed in various cancers, including hepatocellular carcinoma (HCC), colorectal, and ovarian cancers (Definitions, 2020).
Combination Therapy for Antineoplastic Activity
Caricotamide is also part of a combination therapy with the prodrug tretazicar. This combination showcases its antineoplastic activity, where caricotamide aids in converting tretazicar to a cytotoxic DNA cross-linking agent through NAD(P)H quinine oxidoreductase 2 (NQO2). This conversion is crucial in inhibiting DNA replication and inducing apoptosis in cancer cells, with NQO2 being particularly elevated in certain cancers like HCC (Definitions, 2020).
Enzymatic Hydrolysis Involvement
Caricotamide's role extends to the enzymatic hydrolysis process. In a study focused on the antiandrogen drug flutamide, carboxylesterase (CES) 2 was found to hydrolyze flutamide at low concentrations, with caricotamide likely playing a role in this process. This hydrolysis is significant in human liver and jejunum microsomes, suggesting that CES2, alongside other enzymes, is involved in flutamide hydrolysis in human tissues. This finding highlights the broader enzymatic activities that caricotamide might influence or be associated with (Kobayashi et al., 2012).
Ligand Binding and Orientation in NQO2
Another significant application of caricotamide is in the study of ligand binding and orientation within proteins. In research involving the enzyme NQO2, a method called SALMON (solvent accessibility, ligand binding, and mapping of ligand orientation by NMR spectroscopy) was used to determine the orientation of a ligand bound to a protein. Caricotamide, in combination with the prodrug tretazicar, was essential in this research for determining the orientation of the ligand within NQO2, thus providing insights into the molecular interactions within this enzyme (Ludwig et al., 2008).
properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-4H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-7(12)5-11-3-1-2-6(4-11)8(10)13/h1,3-4H,2,5H2,(H2,9,12)(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJRSYKFMCUCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215170 | |
Record name | Caricotamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caricotamide | |
CAS RN |
64881-21-6 | |
Record name | 3-(Aminocarbonyl)-1(4H)-pyridineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64881-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caricotamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064881216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caricotamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(4H)-Pyridineacetamide, 3-(aminocarbonyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARICOTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC09H30MFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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